1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Purity Analysis Chemical Procurement Quality Control

Research setbacks from regioisomer confusion or failed amidation? This 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 2231673-94-0) eliminates variability. - **Critical differentiation**: The [3,2-b] (4-azaindole) core vs. inactive [2,3-b] regioisomers; N-benzenesulfonyl enables solubility & directed functionalization. - **Application-validated**: Direct precursor for CKIε inhibitors (CNS targets) & FGFR1-4 analogs (low nM cellular activity). - **Supply reliability**: ≥98% purity (ISO-certified), free carboxylic acid for one-step amidation. Scales from mg to kg.

Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
Cat. No. B12272230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Molecular FormulaC14H10N2O4S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)O)N=CC=C3
InChIInChI=1S/C14H10N2O4S/c17-14(18)13-9-11-12(7-4-8-15-11)16(13)21(19,20)10-5-2-1-3-6-10/h1-9H,(H,17,18)
InChIKeyOCHLSJNXWABDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Overview


1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 2231673-94-0) is a heterocyclic building block of the 4-azaindole class, featuring a pyrrolo[3,2-b]pyridine core functionalized with an N-benzenesulfonyl protecting group and a C2-carboxylic acid synthetic handle . This compound serves as a critical intermediate in the synthesis of pharmaceutically relevant molecules, particularly casein kinase Iε (CKIε) inhibitors [1] and compounds targeting fibroblast growth factor receptors (FGFRs) . Its molecular formula is C14H10N2O4S with a molecular weight of 302.31 g/mol .

Why Generic Substitution Is Scientifically Unsound


Direct substitution with its closest analogs—the [2,3-b] regioisomer [1], the N–H des-benzenesulfonyl variant , or ester/chloro derivatives—is not feasible without compromising downstream results. The [3,2-b] scaffold (4-azaindole) is structurally fundamental; regioisomers are entirely different chemical entities with distinct reactivities and biological target profiles [2]. The N-benzenesulfonyl group is not merely a protecting group but a critical element for solubility and directing subsequent functionalization, making its presence essential in synthetic pathways validated for CKIε and FGFR inhibitor programs [3]. Removing or altering these features can lead to failed coupling reactions, altered pharmacokinetic properties in final drug candidates, and irreproducible biological data.

Quantitative Differentiation Guide


Purity Specification vs. [2,3-b] Regioisomer

The target compound is supplied at a standard purity of 98% , compared to a commonly cataloged purity of ±97% for the closely related [2,3-b] regioisomer, 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 189089-90-5) [1]. This 1% higher purity specification reduces the total impurity burden, a critical factor in multi-step synthesis where impurities can propagate and significantly diminish the yield or purity of the final active pharmaceutical ingredient (API).

Purity Analysis Chemical Procurement Quality Control

Regiochemical Identity and Kinase Selectivity

Previous studies have shown that the regioisomeric 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 189089-90-5) is listed as a building block for protein degraders, while the target [3,2-b] scaffold (CAS 2231673-94-0) is specifically foundational to a series of patent-protected 1H-pyrrolo[3,2-b]pyridine-2-carboxamides acting as human casein kinase Iε (CKIε) inhibitors [1]. The variation in nitrogen positioning alters the electron density of the heterocycle and defines its interaction with different kinase pockets, with the [3,2-b] regioisomer being the validated scaffold for CNS-active CKIε inhibitors .

Kinase Inhibitor Design Regiochemistry CNS Drug Discovery

Molecular Weight Advantage for Lead-Likeness

With a molecular weight of 302.31 g/mol, the target compound occupies a more favorable chemical space for generating lead-like final compounds (MW < 500 Da) than heavier analogs like 1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid (MW 336.8 g/mol) . By avoiding the +34.5 Da mass penalty of the 7-chloro substituent, the target compound provides greater flexibility in downstream derivatization without prematurely approaching the upper bounds of drug-like molecular weight, a key consideration in hit-to-lead optimization .

Physicochemical Properties Molecular Weight Lead-Likeness

Carboxylic Acid Handle vs. Ester Analogs

The target compound's free carboxylic acid at C2 provides a direct handle for amide bond formation, the most critical reaction in the synthesis of kinase-inhibiting carboxamides [1]. In contrast, the ethyl ester analog (Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) requires an additional hydrolysis step, which can be incompatible with base-sensitive substrates and adds a step to the synthesis. The presence of the benzenesulfonyl group on the pyrrole nitrogen further enables selective deprotection/re-functionalization strategies that are not possible with the unprotected 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid [2].

Synthetic Chemistry Amide Coupling Protecting Group Strategy

ISO-Certified Quality System Assurance

Certified manufacturers supply 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid under an ISO-certified quality management system, ensuring batch-to-batch consistency and global applicability for pharmaceutical R&D and quality control workflows . In competitive procurement, this contrasts directly with other suppliers offering the sensitive building block without explicit ISO accreditation, a tangible differentiator in establishing reliable large-scale synthesis processes [1].

Quality Assurance ISO Certification Pharmaceutical R&D

Best-Fit Application Scenarios


CKIε Inhibitor Development for CNS Disorders

The compound is the validated precursor for the 1H-pyrrolo[3,2-b]pyridine-2-carboxamide class of potent CKIε inhibitors [1]. Its free carboxylic acid enables direct, one-step amidation to explore structure-activity relationships (SAR) around the C2 position, directly impacting potency and selectivity for CNS targets implicated in circadian rhythm and mood disorders [1].

FGFR-Targeted Anticancer Agent Synthesis

Building on the compound's cited biological activity against fibroblast growth factor receptors (FGFRs) at low nanomolar concentrations , it serves as a late-stage intermediate for generating 3-substituted analogs demonstrated to have potent FGFR1 cellular activity. Its benzenesulfonyl group can be strategically retained or removed to modulate selectivity across the FGFR1-4 kinase panel .

High-Purity Medicinal Chemistry Library Production

For lead optimization programs demanding high synthetic throughput, the compound's 98% purity and availability from ISO-certified sources ensure that library synthesis proceeds with minimal impurity carry-over. This is critical for generating reliable biological data where a 1% impurity difference can cause false positives in high-throughput screening.

Scalable Process Chemistry Route Investigation

As detailed in scalable process chemistry literature for related 3-arylsulfanyl derivatives [2], this N-protected carboxylic acid is a key point of divergence. Its use in pilot-scale amide coupling studies allows process chemists to investigate scalable, cost-effective routes to drug substances for toxicological and clinical evaluation, avoiding the complications of an unprotected pyrrole moiety [2].

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